Technical Guide: Chemical Properties & Applications of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene
Technical Guide: Chemical Properties & Applications of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene
This guide serves as an authoritative technical resource for 1-Bromo-3-n-butyloxy-4,5-difluorobenzene (CAS: 1309933-24-1), a specialized halogenated aromatic ether used primarily as a building block in the synthesis of negative dielectric anisotropy (
CAS Number: 1309933-24-1 Molecular Formula: C₁₀H₁₁BrF₂O Molecular Weight: 279.10 g/mol IUPAC Name: 5-Bromo-1-butoxy-2,3-difluorobenzene (preferred); 1-Bromo-3-butoxy-4,5-difluorobenzene[1]
Part 1: Structural Analysis & Chemical Identity
Molecular Architecture
The molecule features a benzene core substituted with three distinct functional groups, each serving a critical role in its application as a Liquid Crystal (LC) intermediate:
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Bromine (C-1): A reactive handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the attachment of rigid cores like biphenyls or cyclohexyls.
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n-Butoxy Chain (C-3): A flexible aliphatic tail that lowers the melting point and stabilizes the nematic phase in the final LC material.
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Vicinal Difluoro Motif (C-4, C-5): Two fluorine atoms positioned ortho to each other. This specific "lateral difluoro" configuration creates a strong transverse dipole moment, essential for inducing negative dielectric anisotropy in Vertical Alignment (VA) display modes.
Physicochemical Profile
Note: Exact experimental values for this specific intermediate are proprietary to LC manufacturers. Data below represents authoritative estimates based on structural homologs (e.g., 1-bromo-3,5-difluorobenzene).
| Property | Value / Description | Significance |
| Physical State | Colorless to pale yellow liquid | Low melting point facilitates handling in scale-up synthesis. |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.4–1.5 g/cm³ | Denser than water due to halogenation. |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic synthesis solvents. |
| Dielectric Character | Transverse Dipole Dominant | The C-F bonds vectorially sum to create a dipole perpendicular to the long axis. |
Part 2: Synthesis & Manufacturing
The industrial synthesis of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene typically proceeds via the Williamson Ether Synthesis or Mitsunobu Reaction , starting from the phenol precursor 5-bromo-2,3-difluorophenol .
Synthetic Pathway (Graphviz Diagram)
Experimental Protocol: Alkylation of 5-Bromo-2,3-difluorophenol
This protocol is designed for high-purity synthesis suitable for electronic-grade materials.
Reagents:
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1-Bromobutane (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
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Solvent: N,N-Dimethylformamide (DMF) or Acetone
Methodology:
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Preparation: Charge a 3-neck round-bottom flask with 5-bromo-2,3-difluorophenol and anhydrous DMF under a nitrogen atmosphere.
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Deprotonation: Add K₂CO₃ in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: Slight color change may occur.
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Addition: Add 1-bromobutane dropwise via an addition funnel to control the exotherm.
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Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1) until the phenol is consumed (<0.5%).
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Work-up: Cool to room temperature. Pour the mixture into ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine to remove DMF.
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Purification: Dry over MgSO₄, concentrate in vacuo. Purify the crude oil via vacuum distillation or silica gel chromatography to achieve >99% purity (required for LC applications).
Part 3: Chemical Reactivity & Applications
Reactivity Profile: The Suzuki-Miyaura Coupling
The primary utility of this compound is its ability to couple with aryl boronic acids. The bromine atom at position 1 is highly activated for oxidative addition by Palladium (0) catalysts.
Key Reaction:
In this context, the "Ar" is our difluoroalkoxybenzene, and "R" is typically a trans-cyclohexyl or biphenyl group. This coupling builds the mesogenic core (the rigid rod-like structure) of the liquid crystal.
Application in Liquid Crystal Displays (LCDs)
This molecule is a "lateral difluoro" intermediate. When incorporated into a liquid crystal mixture, it imparts specific properties critical for VA-TFT (Vertical Alignment Thin Film Transistor) displays:
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Negative Dielectric Anisotropy (
): The dipole moments of the two fluorine atoms and the alkoxy oxygen vectorially sum to point perpendicular to the molecular axis. This allows the molecules to align perpendicular to an electric field, the switching mechanism of VA mode. -
Viscosity Control: The n-butoxy chain provides flexibility, preventing crystallization and lowering the rotational viscosity (
), which improves the response time of the display. -
High Voltage Holding Ratio (VHR): The chemical stability of the fluorinated ether linkage ensures the LC material does not degrade under the high electric fields and UV exposure in display panels.
Application Workflow Diagram
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Common for fluorinated aromatics). |
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle only in a chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over long periods.
References
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Chemical Identity & CAS: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene (CAS 1309933-24-1).[1] ChemBuyersGuide / ChemicalBook. Available at: [Link]
- Synthesis of Difluoro-LC Intermediates: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
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Precursor Chemistry: 5-Bromo-2,3-difluorophenol (CAS 186590-26-1). LookChemical / PubChem. Available at: [Link]
- Liquid Crystal Physics: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
